REACTION_SMILES
|
[C:31](=[O:32])([O-:33])[OH:34].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][c:10]1[n:11]([CH2:27][CH:28]([CH3:29])[OH:30])[c:12]([S:18][c:19]2[cH:20][c:21]([Cl:26])[cH:22][c:23]([Cl:25])[cH:24]2)[c:13]([CH:15]([CH3:16])[CH3:17])[n:14]1.[ClH:36].[Na+:35]>>[OH:8][CH2:9][c:10]1[n:11]([CH2:27][CH:28]([CH3:29])[OH:30])[c:12]([S:18][c:19]2[cH:20][c:21]([Cl:26])[cH:22][c:23]([Cl:25])[cH:24]2)[c:13]([CH:15]([CH3:16])[CH3:17])[n:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CC(O)Cn1c(COCc2ccccc2)nc(C(C)C)c1Sc1cc(Cl)cc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)Cn1c(COCc2ccccc2)nc(C(C)C)c1Sc1cc(Cl)cc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)Cn1c(CO)nc(C(C)C)c1Sc1cc(Cl)cc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |